(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide
Description
(2E)-2-Cyano-3-(2-methoxynaphthyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the C2 position, a 2-methoxynaphthyl substituent at the C3 position, and an amide functional group. The (2E)-configuration ensures a planar geometry across the C=C bond, which is critical for electronic conjugation and intermolecular interactions.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10-4-2-3-5-12(10)13(14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSTGVBWDKKJO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-methoxynaphthalene is first deprotonated by the base, followed by a nucleophilic addition to the acrylonitrile, forming the desired product after subsequent workup and purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or strong nucleophiles like thiolates.
Major Products
Oxidation: Formation of 2-hydroxy-naphthalene derivatives.
Reduction: Formation of 2-amino-naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The cyano and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogs in the Acrylate/Acrylamide Family
The following table summarizes key structural analogs and their properties:
*Estimated based on molecular formula (C₁₅H₁₂N₂O₂).
Key Observations:
This may improve binding to hydrophobic pockets in biological targets. Anti-proliferative analogs (e.g., compound 36a in ) with naphthyl and thiophene substituents exhibit IC₅₀ values in the sub-micromolar range, suggesting that the target compound’s naphthyl group could confer similar potency.
Functional Group Impact: Acrylamides (amide-terminated) generally exhibit higher metabolic stability compared to acrylate esters, which are prone to hydrolysis . The cyano group enhances electrophilicity at the β-position, facilitating nucleophilic additions or Michael acceptors in biological systems .
Crystallographic and Conformational Comparisons
- Syn-Periplanar Conformation: The (2E)-configuration is conserved across analogs, as seen in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, where the C=C bond adopts a syn-periplanar arrangement (torsion angle: 3.2°) . This planar geometry optimizes conjugation between the cyano group and the aromatic ring, critical for electronic properties.
Hydrogen Bonding and Crystal Packing :
- Ethyl acrylates (e.g., ) exhibit weak C–H···C interactions (centroid–centroid separation: 3.9986 Å) , whereas acrylamides may form stronger N–H···O hydrogen bonds due to the amide group.
- The methoxy group in the target compound could participate in C–H···O interactions, altering solubility and crystal morphology compared to hydroxyl-substituted analogs (e.g., 2-hydroxyphenylprop-2-enamide) .
Biological Activity
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a cyano group attached to a prop-2-enamide backbone, with a methoxynaphthyl substituent. Its structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against breast and prostate cancer cells.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed through standard disc diffusion methods, indicating zones of inhibition.
The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
Data Table: Biological Activity Summary
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells indicated that this compound reduced cell viability significantly in a dose-dependent manner. The mechanism was linked to apoptosis induction, confirmed by flow cytometry analysis.
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
